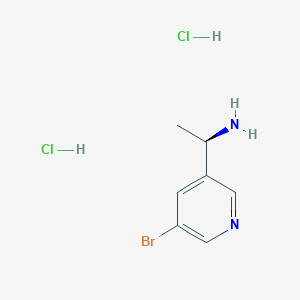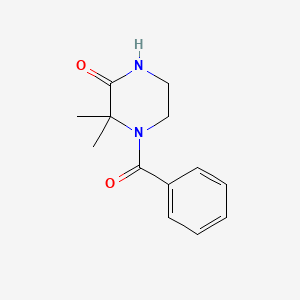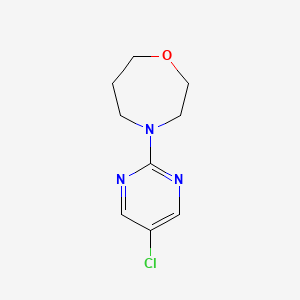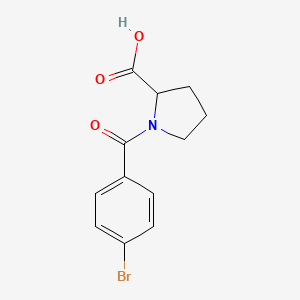![molecular formula C19H24F3NO3 B2703206 3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid CAS No. 439096-52-3](/img/structure/B2703206.png)
3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid is a chemical compound with the linear formula C19H24F3NO3 . It is also known as Cyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H24F3NO3/c1-12-8-17(2,3)11-18(9-12,16(25)26)10-15(24)23-14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3,(H,23,24)(H,25,26) . This code provides a textual representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found. These properties would be important for understanding how the compound behaves under different conditions .Applications De Recherche Scientifique
Supramolecular Architectures
Research on cyclohexane tricarboxylic acids has demonstrated their ability to form complex supramolecular architectures. For instance, studies have shown that cyclohexane-1, 3cis, 5cis-tricarboxylic acid can co-crystallize with organic bases, forming various acid motifs like tapes, sheets, and interpenetrating networks, revealing insights into hydrogen bonding and molecular interaction mechanisms (Shan, Bond, & Jones, 2003).
Catalytic Reactions
The role of superacidic media in catalyzing the alkylation of benzene with cyclic ethers has been studied, highlighting how superacids like trifluoromethanesulfonic acid can mediate complex organic reactions, leading to the formation of phenyl-substituted compounds through Friedel–Crafts-type alkylation (Molnár et al., 2003). Such research has implications for understanding the reactivity and potential applications of complex molecules, including those with trifluoromethyl groups.
Material Synthesis and Application
Investigations into the synthesis and applications of materials, such as the preparation of high-load, soluble oligomeric alkyl cyclohexylcarbodiimide reagents, showcase the development of novel compounds for esterification, amidation, and dehydration reactions (Zhang et al., 2004). This area of research is crucial for advancing synthetic chemistry and material science, offering insights into new methodologies for producing and manipulating complex organic molecules.
Environmental and Health Applications
Research on the environmental exposure to plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and their metabolic products provides valuable information on human exposure to synthetic compounds and their potential health implications (Silva et al., 2013). Understanding the environmental persistence and human metabolic processing of such compounds is essential for assessing their safety and ecological impact.
Mécanisme D'action
Propriétés
IUPAC Name |
3,3,5-trimethyl-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO3/c1-12-8-17(2,3)11-18(9-12,16(25)26)10-15(24)23-14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLVXYUIIGTHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)
![6-Methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2703136.png)
![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)
![8-(dimethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2703144.png)

